molecular formula C22H27ClN2O2 B11372550 N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-ethoxybenzamide

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-ethoxybenzamide

Cat. No.: B11372550
M. Wt: 386.9 g/mol
InChI Key: CXFJGKOXAWBBHM-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-ethoxybenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chlorophenyl group, a piperidinyl group, and an ethoxybenzamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-ethoxybenzamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with piperidine to form 4-chlorobenzylpiperidine.

    Coupling Reaction: The intermediate is then coupled with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-ethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-ethoxybenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structural features allow for versatile chemical modifications and diverse applications in various fields of research.

Properties

Molecular Formula

C22H27ClN2O2

Molecular Weight

386.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-4-ethoxybenzamide

InChI

InChI=1S/C22H27ClN2O2/c1-2-27-20-12-8-18(9-13-20)22(26)24-16-21(25-14-4-3-5-15-25)17-6-10-19(23)11-7-17/h6-13,21H,2-5,14-16H2,1H3,(H,24,26)

InChI Key

CXFJGKOXAWBBHM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCCCC3

Origin of Product

United States

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